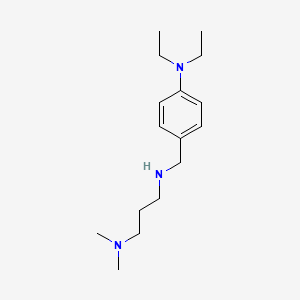

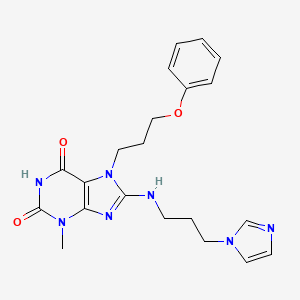

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine, also known as N,N-Diethyl-4-amino-benzylpropane-1,3-diamine, is an organic compound used in the synthesis of various compounds. It is a white, odourless solid with a melting point of 111°C. It has a molecular weight of 219.3 g/mol and a molecular formula of C13H25N3. It is soluble in water and ethanol and is used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Molecular Interactions in Atmospheric Sciences

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine and similar compounds have been studied for their molecular interactions with sulfuric acid, crucial in atmospheric science. Research by Elm et al. (2016) used computational methods to investigate these interactions, revealing that certain diamines, including propane-1,3-diamine, efficiently stabilize sulfuric acid complexes, potentially impacting particle formation in the atmosphere (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Inorganics and Coordination Chemistry

In the field of inorganic chemistry, Kamatchi, Selvaraj, and Kandaswamy (2005) synthesized binuclear copper(II) complexes derived from unsymmetrical polydentate ligands related to this compound. These complexes exhibit notable magnetic and electrochemical properties, expanding our understanding of coordination chemistry (Kamatchi, Selvaraj, & Kandaswamy, 2005).

Nuclear Magnetic Resonance Spectroscopy

Freifelder, Mattoon, and Kriese (1967) explored the nuclear magnetic resonance spectra of compounds like this compound. Such studies are pivotal in elucidating the molecular structure and dynamics of these compounds (Freifelder, Mattoon, & Kriese, 1967).

Material Science and Engineering

Significant strides have been made in material science using derivatives of this compound. For instance, Banerjee et al. (2003) synthesized novel fluorinated polyimides from diamine monomers, showing applications in creating materials with low water absorption rates and high thermal stability (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Catalysis

In the realm of catalysis, Gao et al. (1999) utilized similar diamines for asymmetric transfer hydrogenation of prochiral ketones. Such research demonstrates the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Gao, Xu, Yi, Yang, Zhang, Cheng, Wan, Tsai, & Ikariya, 1999).

Environmental Chemistry

Investigations into the environmental behavior of related compounds have been conducted. Iwan, Hertel, and Radzuweit (2009) studied the transformations of prothiocarb, which is structurally related to this compound, in soil and plants. This research contributes to our understanding of how such compounds behave in the environment (Iwan, Hertel, & Radzuweit, 2009).

properties

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMYSLRVMKGGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![3-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2355485.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)